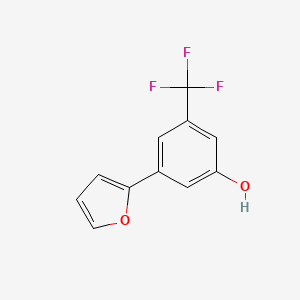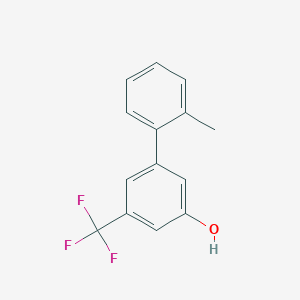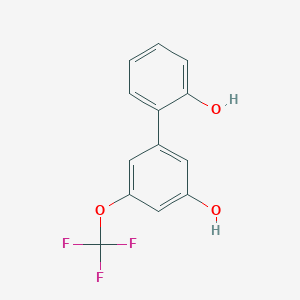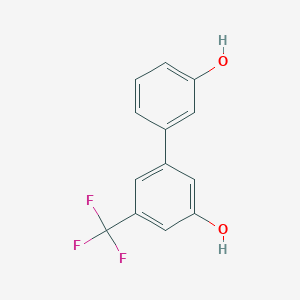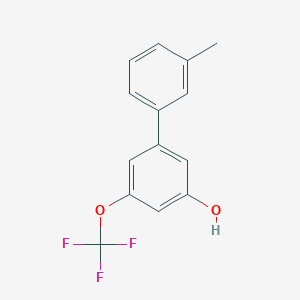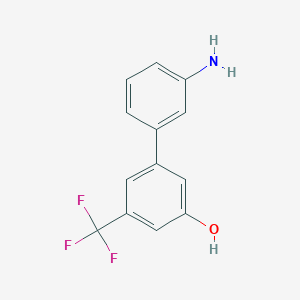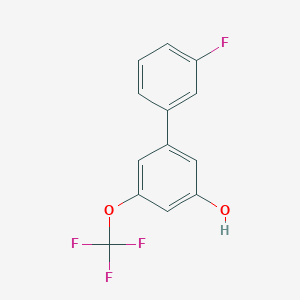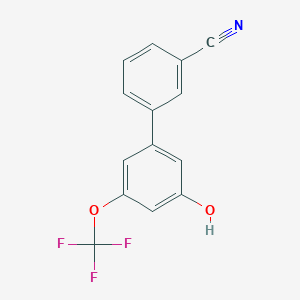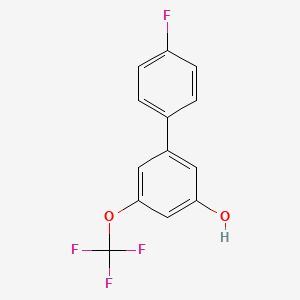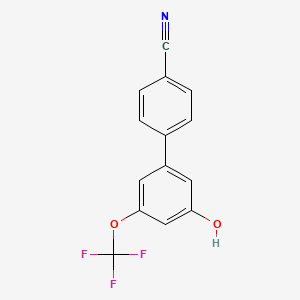
5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95%
Descripción general
Descripción
5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% (5-CFTMP) is a synthetic compound that has been widely used in scientific research and laboratory experiments due to its unique properties. It is a white crystalline solid with a molecular weight of 284.2 g/mol and a melting point of 155-156°C. 5-CFTMP is an effective antimicrobial agent, and has been used in a variety of applications, including drug discovery, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood, but it is believed to act as an antimicrobial agent. It is thought to interact with the cell membrane of bacteria and other microorganisms, causing disruption and eventual death of the organism. It is also believed to have an inhibitory effect on certain enzymes, which can lead to the inhibition of bacterial growth and reproduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% have been studied in a variety of organisms, including bacteria, fungi, and mammals. In bacteria, 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% has been shown to inhibit the growth and reproduction of a variety of organisms, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In fungi, 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% has been shown to inhibit the growth of Candida albicans and Aspergillus niger. In mammals, 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% has been shown to have an anti-inflammatory effect, as well as an inhibitory effect on the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a potent antimicrobial agent, making it useful for studying the effects of drugs on bacteria and other microorganisms. However, there are also some limitations to its use in laboratory experiments. It is not water soluble, and it has a low solubility in organic solvents, making it difficult to work with in some applications. Additionally, it is not stable in the presence of light or air, so it must be stored in a dark, airtight container.
Direcciones Futuras
There are a number of potential future directions for 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% research. One potential area of research is the development of new methods for synthesizing 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95%. This could lead to more efficient and cost-effective production of the compound. Additionally, further research into the mechanism of action of 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% could lead to the development of new and more effective antimicrobial agents. Finally, further research into the biochemical and physiological effects of 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% could lead to the development of new drugs and treatments for a variety of diseases and conditions.
Métodos De Síntesis
5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% is synthesized through a series of steps, beginning with the reaction of 4-cyanophenol with trifluoromethyl chloride, followed by reaction with sodium hydroxide. The resulting compound is then reacted with 3-trifluoromethoxyphenol to form 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95%. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and the product is isolated by recrystallization.
Aplicaciones Científicas De Investigación
5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications, including drug discovery and development, biochemistry, and physiology. In drug discovery and development, 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% has been used as a tool to study the structure-activity relationship of drugs, as well as to study the pharmacokinetics and pharmacodynamics of drug candidates. In biochemistry, 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of peptides, proteins, and other biomolecules. In physiology, 5-(4-Cyanophenyl)-3-trifluoromethoxyphenol, 95% has been used to study the effects of drugs on the body, as well as to study the effects of environmental factors on the body.
Propiedades
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-13-6-11(5-12(19)7-13)10-3-1-9(8-18)2-4-10/h1-7,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYLUYAGJRTYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686519 | |
| Record name | 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyanophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261948-68-8 | |
| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3′-hydroxy-5′-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261948-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




